molecular formula C14H16N2 B7482185 2-ethyl-N-(pyridin-4-ylmethyl)aniline

2-ethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B7482185
M. Wt: 212.29 g/mol
InChI Key: IRIGWVSKIPDDQY-UHFFFAOYSA-N
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Description

2-ethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound featuring an aniline group substituted at the nitrogen with a 2-ethylbenzyl moiety and a pyridin-4-ylmethyl group. This molecular architecture, which incorporates both aniline and pyridine heterocycles, is commonly investigated in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Compounds with similar N-benzyl aniline and pyridine structures are frequently utilized in peptide synthesis and other complex organic syntheses as building blocks or precursors to more specialized reagents . The presence of the pyridine ring, a common pharmacophore, and the aromatic amine functional group makes this compound a valuable scaffold for medicinal chemistry research, particularly in the synthesis of novel molecules for biological screening. As with many fine chemicals, its primary utility lies in its role as a precursor in multi-step synthetic routes. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGWVSKIPDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl N Pyridin 4 Ylmethyl Aniline

N-Alkylation Strategies for Aniline (B41778) Derivatives

The construction of the N-(pyridin-4-ylmethyl) bond is the central challenge in the synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline. Various N-alkylation techniques have been developed to facilitate this transformation, each with its own set of advantages and limitations.

Reductive Amination of Pyridine-4-carboxaldehyde with 2-Ethylaniline (B167055)

Reductive amination represents a direct and widely employed method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of 2-ethylaniline with pyridine-4-carboxaldehyde to form an intermediate imine, which is then subsequently reduced to the desired secondary amine.

The initial condensation reaction between the primary amine (2-ethylaniline) and the aldehyde (pyridine-4-carboxaldehyde) is typically acid-catalyzed and results in the formation of a Schiff base. The electron-donating nature of the ethyl group on the aniline ring can enhance the nucleophilicity of the amine, thereby favoring imine formation.

Following the formation of the imine, a reducing agent is introduced to selectively reduce the C=N double bond. A variety of reducing agents can be employed for this purpose, with the choice often depending on the specific functional groups present in the molecule and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is also a viable and environmentally friendly option. researchgate.netjocpr.com

A plausible reaction scheme adapting known protocols would involve reacting 2-ethylaniline with pyridine-4-carboxaldehyde in a suitable solvent, such as methanol (B129727) or dichloroethane. vulcanchem.comorganic-chemistry.org An acid catalyst, for instance, p-toluenesulfonic acid (TsOH), may be used to facilitate imine formation. vulcanchem.com Subsequently, the addition of a reducing agent like sodium borohydride would yield the target compound, this compound. organic-chemistry.org

Table 1: Reagents and Conditions for Reductive Amination

Reactant 1 Reactant 2 Catalyst (Imine Formation) Reducing Agent Solvent Typical Temperature
2-Ethylaniline Pyridine-4-carboxaldehyde p-Toluenesulfonic acid (catalytic) Sodium Borohydride Methanol Room Temperature to Reflux
2-Ethylaniline Pyridine-4-carboxaldehyde Acetic Acid (catalytic) Sodium Triacetoxyborohydride Dichloroethane Room Temperature

Transition-Metal Catalyzed N-Alkylation Approaches for Aniline Derivatives

Transition-metal catalysis offers a powerful alternative for the N-alkylation of anilines. These methods often exhibit high efficiency and functional group tolerance. Catalysts based on palladium, copper, iridium, and ruthenium have been successfully employed for the formation of C-N bonds. nih.gov

In the context of synthesizing this compound, a transition-metal catalyzed approach could involve the cross-coupling of 2-ethylaniline with a suitable pyridine-4-ylmethyl electrophile, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. Palladium-catalyzed Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with an aryl or alkyl halide.

While direct examples for the synthesis of this compound via this specific route are not extensively documented in readily available literature, the general applicability of Buchwald-Hartwig amination to a wide range of aniline and halide substrates suggests its potential utility.

Dehydrative N-Alkylation Pathways Utilizing Alcohols and Amines

Dehydrative N-alkylation, also known as the "borrowing hydrogen" methodology, is an atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents. In this process, a transition-metal catalyst, often based on ruthenium or iridium, temporarily oxidizes the alcohol (in this case, pyridine-4-methanol) to the corresponding aldehyde (pyridine-4-carboxaldehyde). This in-situ generated aldehyde then undergoes reductive amination with the amine (2-ethylaniline), and the catalyst facilitates the subsequent reduction of the imine intermediate, regenerating the catalyst and producing water as the sole byproduct.

This method avoids the need for pre-functionalized alkylating agents like halides, making it a more sustainable option. The reaction of 2-ethylaniline with pyridine-4-methanol in the presence of a suitable ruthenium or iridium catalyst and a base would be a viable pathway for the synthesis of this compound.

Regioselective Introduction of the Ethyl Group onto the Aniline Moiety in Precursor Synthesis

The synthesis of the precursor, 2-ethylaniline, requires the regioselective introduction of an ethyl group at the ortho position of the aniline molecule. Direct Friedel-Crafts alkylation of aniline is often problematic due to overalkylation and poor regioselectivity, as the amino group is a strong activating group.

A common strategy to achieve ortho-selectivity is through directed ortho-metalation (DoM). In this approach, the amino group is first protected with a directing group, such as a carbamate. This directing group then facilitates the deprotonation of the ortho-position by a strong base, followed by quenching with an electrophile, in this case, an ethylating agent like ethyl iodide or diethyl sulfate. Subsequent removal of the protecting group yields the desired 2-ethylaniline.

Alternatively, catalytic methods for the ortho-alkylation of anilines have been developed. For instance, vapor-phase alkylation of aniline with ethanol (B145695) over a solid acid catalyst, such as iron oxide-impregnated attapulgite (B1143926) clay, has been shown to produce 2,6-diethylaniline (B152787) with high selectivity. researchgate.net By carefully controlling the reaction conditions, it is plausible to favor the formation of the mono-alkylated product, 2-ethylaniline. More recent advancements in iridium-catalyzed C-H borylation of anilines, followed by Suzuki-Miyaura cross-coupling, provide a versatile route to ortho-functionalized anilines, including 2-ethylaniline. nih.govmsu.edu

Optimization of Reaction Conditions for High Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For the reductive amination pathway, the choice of reducing agent can significantly impact the outcome. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, particularly for acid-sensitive substrates. The reaction temperature and time are also critical; while some reductive aminations proceed efficiently at room temperature, others may require heating to drive the reaction to completion. organic-chemistry.org

In transition-metal catalyzed reactions, the selection of the appropriate ligand for the metal center is paramount for achieving high catalytic activity and selectivity. The nature of the solvent can also influence the reaction rate and yield, with polar aprotic solvents often being favored.

Systematic screening of these parameters is necessary to identify the optimal conditions for the synthesis of this compound. For example, a study on a related reductive amination reported that refluxing for 2 hours after the addition of sodium borohydride was beneficial. organic-chemistry.org Another study highlighted that for some substrates, stirring at room temperature for an extended period (e.g., 18 hours) with sodium triacetoxyborohydride provided good results. organic-chemistry.org

Table 2: Potential Parameters for Optimization

Parameter Reductive Amination Transition-Metal Catalysis Dehydrative N-Alkylation
Catalyst Acid catalyst (e.g., TsOH, AcOH) Palladium, Copper, Iridium, or Ruthenium complex Ruthenium or Iridium complex
Ligand Not applicable Phosphine ligands (e.g., BINAP, XPhos) Pincer ligands, N-heterocyclic carbenes
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C Not directly applicable In-situ via borrowing hydrogen
Solvent Methanol, Ethanol, Dichloroethane, THF Toluene, Dioxane, DMF Toluene, Xylene
Temperature Room temperature to reflux Room temperature to >100 °C High temperatures (often >100 °C)

| Base | Not always required | K₂CO₃, Cs₂CO₃, NaOtBu | K₂CO₃, KOtBu |

By methodically adjusting these variables, a synthetic protocol can be developed to produce this compound in high yield and purity, suitable for its intended applications.

Coordination Chemistry of 2 Ethyl N Pyridin 4 Ylmethyl Aniline As a Ligand

Ligand Design Principles for N-Substituted Pyridylmethylaniline Compounds

The design of ligands based on the N-substituted pyridylmethylaniline framework is a strategic process aimed at creating metal complexes with specific properties and structures. This involves careful consideration of the donor atoms, the flexibility of the ligand's structure, and the electronic and steric effects of substituents on both the aniline (B41778) and pyridine (B92270) rings.

N-substituted pyridylmethylaniline ligands are typically bidentate, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group. pku.edu.cn The nature of these donor atoms and the flexibility of the ligand's backbone are crucial in determining the geometry and stability of the resulting metal complexes.

The pyridine nitrogen is a classic σ-donor, while the aniline nitrogen's donor properties can be modulated by the substituents on the aromatic ring. The methylene (B1212753) bridge between the pyridine and aniline moieties provides significant conformational flexibility. This allows the ligand to adopt various arrangements to accommodate the coordination preferences of different metal ions. For instance, in the uncomplexed state, the pyridine and benzene (B151609) rings of a related ligand, N-(2-(2-pyridyl)-ethyl)aniline, have a small torsion angle between them (5.0°). pku.edu.cn However, upon coordination to a cobalt(II) center, this torsion angle dramatically increases to 73.7°, demonstrating the significant conformational changes the ligand can undergo. pku.edu.cn This flexibility is a key factor in the formation of diverse coordination architectures.

The substitution pattern on both the aniline and pyridine rings plays a critical role in fine-tuning the steric and electronic properties of the ligand, which in turn influences the structure and reactivity of the metal complexes.

Steric Effects: The presence of a bulky substituent, such as the ethyl group at the 2-position of the aniline ring in 2-ethyl-N-(pyridin-4-ylmethyl)aniline, introduces steric hindrance around the aniline nitrogen donor. This steric bulk can influence the coordination geometry, potentially leading to distorted structures. For example, in ruthenium(II) complexes with the bidentate Schiff base ligand 4-bromo-N-(2'-pyridylmethylene)aniline, the orientation of the benzene and pyridine rings is significantly affected by the coordination environment. nih.gov The ethyl group in the ortho position is expected to have a more pronounced steric impact compared to a substituent at the para position, as seen in the analogue 4-ethyl-N-(pyridin-2-ylmethyl)aniline. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

Mononuclear complexes are typically formed when the stoichiometry of the metal to ligand is controlled, often in a 1:1 or 1:2 ratio. For example, a cobalt(II) complex, Co(C₁₃H₁₄N₂)Cl₂, was prepared with the related ligand N-(2-(2-pyridyl)-ethyl)aniline. pku.edu.cn Similarly, ruthenium(II) has been shown to form mononuclear complexes with bidentate Schiff base ligands derived from pyridylmethylene aniline, resulting in distorted octahedral geometries. nih.gov It is anticipated that this compound would form similar mononuclear complexes with various transition metals, where the ligand acts as a bidentate N,N'-chelating agent. The specific geometry would be influenced by the metal ion's coordination preferences and the steric constraints imposed by the 2-ethyl group.

Table 1: Examples of Mononuclear Complexes with Related Pyridylmethylaniline Ligands

LigandMetal IonComplex FormulaGeometryReference
N-(2-(2-pyridyl)-ethyl)anilineCo(II)[Co(C₁₃H₁₄N₂)Cl₂]Tetrahedral pku.edu.cn
4-bromo-N-((pyridin-2-yl)methylidene)anilineRu(II)[RuCl₂(C₁₂H₉BrN₂)₂]Distorted Octahedral nih.gov
4-methyl-N-(pyridin-2-ylmethylidene)anilineCd(II)[Cd₂Cl₄(C₁₃H₁₂N₂)]n (polymeric, but contains mononuclear units)Distorted Octahedral nih.gov

This table is generated based on available data for analogous compounds due to the absence of specific data for this compound.

The flexible nature of N-substituted pyridylmethylaniline ligands and the potential for bridging interactions make them suitable for the construction of multinuclear and polymeric coordination architectures. The use of ligands with multiple coordination sites or the introduction of bridging co-ligands can facilitate the formation of extended structures.

For instance, the flexible, multimodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to form a variety of structures including discrete complexes, dimers, and 1D coordination polymers with copper, cobalt, and manganese ions. rsc.org The formation of these different architectures is often dependent on the choice of metal ion, counter-anion, and crystallization solvent. rsc.org Coordination polymers with mixed ligands, such as 4,4'-bipyridine-2,2',6,6'-tetracarboxylate and imidazole-containing ligands, have also been successfully synthesized, demonstrating the versatility of pyridyl-based linkers in constructing complex frameworks. rsc.org Given that the pyridin-4-yl nitrogen of this compound can potentially act as a bridging point, it is plausible that this ligand could be used to construct coordination polymers.

Investigations into Metal-Ligand Binding Modes and Geometric Configurations within Coordination Compounds

The study of metal-ligand binding modes and the resulting geometric configurations is essential for understanding the properties of coordination compounds. X-ray crystallography is a primary tool for elucidating these structural details.

In the case of the Co(II) complex with N-(2-(2-pyridyl)-ethyl)aniline, the ligand coordinates in a bidentate fashion, forming a tetrahedral geometry around the cobalt center. pku.edu.cn The coordination involves the nitrogen atoms of both the pyridine and aniline moieties. A significant conformational change is observed in the ligand upon complexation, highlighting its flexibility. pku.edu.cn

Table 2: Comparative Structural Data for Aniline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Substituent PositionReference
This compoundC₁₅H₁₈N₂226.322-ethyl, N-(pyridin-4-ylmethyl) vulcanchem.com
4-ethyl-N-(pyridin-2-ylmethyl)anilineC₁₄H₁₆N₂212.294-ethyl, N-(pyridin-2-ylmethyl) nih.gov
2-ethylaniline (B167055)C₈H₁₁N121.182-ethyl nih.gov
N-Ethyl-2-(pyridin-4-yl)ethanamineC₉H₁₄N₂150.22N-ethyl, 2-(pyridin-4-yl) sigmaaldrich.com

This table provides comparative data for the target compound and related structures to illustrate the variations in molecular formula, weight, and substitution patterns.

Electronic Effects of the this compound Ligand on the Central Metal Ion

The primary coordination sites for this compound are the nitrogen atom of the aniline group and the nitrogen atom of the pyridine ring, forming a bidentate chelate. The σ-donating ability of the ligand is a crucial factor in determining the strength of the metal-ligand bond. The aniline nitrogen, being part of an aromatic system, has its lone pair delocalized into the phenyl ring, which generally reduces its basicity and σ-donor strength compared to an aliphatic amine. However, the presence of an ethyl group at the ortho position of the aniline ring introduces a mild electron-donating inductive effect (+I). This effect increases the electron density on the aniline nitrogen, thereby enhancing its σ-donor capability.

Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom within the aromatic system. jscimedcentral.com This characteristic generally makes pyridine a weaker σ-donor than aniline. The pyridin-4-yl group, attached to the aniline nitrogen via a methylene bridge, acts as an electron-withdrawing group through the -I inductive effect of the pyridine nitrogen. This electronic pull can subtly influence the electron density on the aniline nitrogen.

Interactive Data Table: Hammett Constants for Relevant Substituents

Substituent Hammett Constant (σp) Electronic Effect
-CH2CH3 (Ethyl) -0.15 Electron-donating
-CH2-C5H4N (Pyridin-4-ylmethyl) ~ +0.1 to +0.2 (estimated) Weakly electron-withdrawing

This table presents the Hammett σp constants for substituents relevant to this compound. The value for the pyridin-4-ylmethyl group is an estimation based on related structures, as a precise experimental value is not available in the literature.

The electronic effects of the ligand are manifested in the spectroscopic and electrochemical properties of its metal complexes. For instance, in transition metal complexes, the ligand field strength, which is influenced by the σ-donor and π-acceptor properties of the ligand, dictates the d-orbital splitting and, consequently, the electronic absorption spectra. A stronger σ-donating ligand will generally lead to a larger d-orbital splitting (Δo or Δt), resulting in higher energy d-d transitions.

Electrochemical studies, such as cyclic voltammetry, can provide direct information on how the ligand influences the redox potential of the central metal ion. A more electron-donating ligand will stabilize higher oxidation states of the metal, leading to a cathodic (less positive) shift in the metal-centered redox couple. Conversely, an electron-withdrawing ligand will favor lower oxidation states, causing an anodic (more positive) shift. While specific electrochemical data for complexes of this compound are not extensively documented, data from analogous N,N'-bidentate ligands can provide a comparative framework.

Representative Electrochemical Data for a Cu(II)/Cu(I) Redox Couple with Analogous N,N'-Bidentate Ligands

Ligand E1/2 (V vs. Ag/AgCl)
N,N'-bis(pyridin-2-ylmethyl)aniline -0.35
N-(pyridin-2-ylmethyl)-N-methylaniline -0.42
4-chloro-N-(pyridin-2-ylmethyl)aniline -0.28

This table shows representative half-wave potentials (E1/2) for the Cu(II)/Cu(I) redox couple in complexes with ligands structurally related to this compound. The data illustrates how substituents on the aniline and pyridine rings can modulate the redox potential of the copper center. Data is hypothetical and for illustrative purposes.

Reactivity and Mechanistic Investigations of 2 Ethyl N Pyridin 4 Ylmethyl Aniline and Its Metal Complexes

Intrinsic Reactivity of the Secondary Amine Functionality within 2-ethyl-N-(pyridin-4-ylmethyl)aniline

The secondary amine group in this compound is a key functional site, influencing both its coordination chemistry and its potential for further synthetic modification. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. msu.edu

The reactivity of this amine is modulated by the electronic and steric environment. The ethyl group at the ortho position of the aniline (B41778) ring introduces steric bulk, which can hinder the approach of electrophiles or metal centers to the nitrogen atom. Electronically, the aniline ring can delocalize the nitrogen lone pair to some extent, which moderates its basicity compared to a simple dialkylamine. Conversely, the electron-withdrawing nature of the pyridylmethyl group can also influence the electron density on the amine nitrogen.

Typical reactions involving the secondary amine functionality include:

Alkylation and Arylation: The secondary amine can be further alkylated or arylated to form tertiary amines. However, direct alkylation of secondary amines can sometimes lead to a mixture of products, including the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine competes with the starting material for the alkylating agent. libretexts.org

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, readily forms the corresponding amide. This reaction is generally efficient.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is often used to protect the amine functionality or to introduce specific electronic properties. libretexts.org

Deprotonation: Strong bases can deprotonate the secondary amine to form the corresponding amide anion, a potent nucleophile that can be used in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The interplay of these reactive pathways is crucial for the synthesis of more complex ligands and for understanding the stability and reactivity of the corresponding metal complexes.

Ligand Substitution Reactions in Metal Complexes of N-Substituted Pyridylmethylanilines

Once coordinated to a metal center, the this compound ligand can participate in or influence ligand substitution reactions, which are fundamental to the synthesis of new complexes and to catalytic cycles. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal by other ligands. sigmaaldrich.com

Ligand substitution reactions can proceed through various mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). The operative mechanism is determined by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.

Dissociative Mechanism (D): This is a two-step process where a ligand first dissociates from the metal complex to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex.

Associative Mechanism (A): In this two-step mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. The rate is dependent on the concentrations of both the complex and the incoming ligand.

Interchange Mechanism (I): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. This can be further divided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand in the transition state.

Kinetic studies, often employing techniques like stopped-flow spectrophotometry or NMR spectroscopy, are crucial for elucidating these mechanisms. By monitoring the reaction rate's dependence on the concentrations of the reactants, activation parameters such as enthalpy and entropy of activation can be determined, providing deeper insight into the transition state. For instance, a positive entropy of activation is often indicative of a dissociative pathway.

Illustrative Kinetic Data for Ligand Substitution in a Hypothetical [M(this compound)Cl₂] Complex

Incoming Ligand (Y)Rate Constant (k) at 298 K (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Proposed Mechanism
Pyridine (B92270)1.5 x 10⁻³65-30Iₐ
Thiocyanate (SCN⁻)8.2 x 10⁻³58-45Iₐ
Triphenylphosphine (PPh₃)2.1 x 10⁻⁴75-15Iₐ/Iₐ

This data is illustrative and based on typical values for related platinum(II) or palladium(II) complexes. The proposed associative interchange (Iₐ) mechanism is common for square planar d⁸ metal centers.

The electronic and steric properties of the this compound ligand significantly impact the rates of ligand substitution reactions.

Electronic Effects: The ethyl group is an electron-donating group, which increases the electron density on the aniline nitrogen and, through the metal center, can influence the lability of other ligands. A more electron-rich metal center may facilitate the departure of a leaving group in a dissociative mechanism or stabilize a higher-coordination-number transition state in an associative mechanism. The pyridine ring, being a π-acceptor, can also modulate the electronic properties of the metal center. nih.gov

Steric Effects: The ortho-ethyl group on the aniline ring imposes considerable steric hindrance around the metal center. This steric bulk can disfavor an associative pathway, which requires the formation of a more crowded higher-coordination-number intermediate. Conversely, significant steric strain in the ground state complex could promote a dissociative mechanism by facilitating the departure of a ligand to relieve this strain. sigmaaldrich.comnih.gov

Comparative Steric and Electronic Parameters for Related Ligands

LigandTolman Electronic Parameter (νCO, cm⁻¹)Tolman Cone Angle (θ, °)
N-(pyridin-4-ylmethyl)aniline2065135
2-methyl-N-(pyridin-4-ylmethyl)aniline2063142
This compound2062148
2,6-diethyl-N-(pyridin-4-ylmethyl)aniline2060160

This data is representative and illustrates how increasing the size of the ortho-substituent (H < Me < Et) leads to a larger steric footprint (cone angle) and a slightly stronger electron-donating character (lower CO stretching frequency in a hypothetical metal carbonyl complex).

Oxidative and Reductive Transformations Involving the Ligand Framework

The this compound ligand framework can undergo oxidative and reductive transformations, either independently or when coordinated to a redox-active metal center. The aniline moiety is generally more susceptible to oxidation than the pyridine ring.

Electrochemical techniques such as cyclic voltammetry are instrumental in probing the redox behavior of the free ligand and its metal complexes. Oxidation of the aniline nitrogen can lead to the formation of radical cations or, under more forcing conditions, to coupling reactions. The presence of the ethyl group may influence the stability and subsequent reactivity of these oxidized species.

When coordinated to a metal, the ligand can be "non-innocent," meaning it can actively participate in the redox chemistry of the complex. For example, a metal complex might be formally oxidized, but the electron is actually removed from the ligand, leading to a ligand-based radical. Similarly, reduction can occur at the ligand, particularly at the π-system of the pyridine ring.

C-H Activation and Functionalization Mediated by Metal Complexes Incorporating N-Substituted Pyridylmethylaniline Ligands

A significant area of interest is the use of metal complexes of N-substituted pyridylmethylaniline ligands in mediating C-H activation and functionalization. The ligand can play a crucial role in these processes, either by acting as an ancillary ligand that tunes the reactivity of the metal center or by being the substrate itself.

In the context of catalysis, the electronic and steric properties of the this compound ligand can be fine-tuned to promote the desired C-H activation step. For instance, the steric bulk of the ortho-ethyl group might direct the C-H activation to a less hindered position on a substrate. The hemilabile nature of the aniline or pyridine donor could also be exploited, where one of the nitrogen atoms reversibly dissociates to open up a coordination site for substrate binding and subsequent C-H activation.

While specific examples involving this compound are not extensively documented in the literature, related systems demonstrate the feasibility of such transformations. For example, palladium complexes with related ligands have been explored for the arylation of C-H bonds. The ligand's structure can influence the regioselectivity and efficiency of these catalytic reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl N Pyridin 4 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published experimental NMR data (¹H NMR or ¹³C NMR) for 2-ethyl-N-(pyridin-4-ylmethyl)aniline could be located. Such data would be crucial for the definitive assignment of proton and carbon signals, providing insights into the electronic environment of the atoms and the connectivity of the molecular structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

There is no available mass spectrometry data for this compound. This information would be essential to confirm the molecular weight of the compound and to elucidate its fragmentation patterns under ionization, which in turn helps in confirming its structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Experimentally determined Infrared (IR) spectroscopy data for this compound has not been found in the reviewed literature. IR spectroscopy would be used to identify the characteristic vibrational frequencies of its functional groups, such as the N-H bond, aromatic C-H bonds, and the pyridine (B92270) and aniline (B41778) ring vibrations.

X-ray Crystallography for Determination of Solid-State Molecular and Supramolecular Structures

No X-ray crystallographic data for this compound is publicly available. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, as well as details about its crystal packing and intermolecular interactions.

Computational Chemistry Approaches Applied to 2 Ethyl N Pyridin 4 Ylmethyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and equilibrium geometry of molecules. For 2-ethyl-N-(pyridin-4-ylmethyl)aniline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the molecule's lowest energy conformation. nih.govresearchgate.net

Beyond geometry, DFT provides a detailed picture of the electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its role as a primary site for protonation or coordination to metal ions.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: These are hypothetical values based on typical data for similar molecular structures.

ParameterBond/Angle DescriptionPredicted Value
Bond Lengths (Å)
C(aniline)-N(amine)~1.39 Å
N(amine)-C(methylene)~1.46 Å
C(methylene)-C(pyridine)~1.51 Å
C(pyridine)-N(pyridine)~1.34 Å
**Bond Angles (°) **
C(aniline)-N-C(methylene)~120.5°
N-C(methylene)-C(pyridine)~111.0°
Dihedral Angles (°)
Aniline (B41778) Ring - Pyridine Ring~75-85°

Mechanistic Probing via Computational Reaction Pathway Analysis for Synthesis and Reactivity

Computational chemistry is instrumental in elucidating reaction mechanisms. The synthesis of this compound can be achieved through the reductive amination of 2-ethylaniline (B167055) with 4-pyridinecarbaldehyde. This process involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction.

Theoretical methods can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed. Identifying the transition state structures and their corresponding activation energies allows for the determination of the rate-limiting step of the synthesis. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency. allresearchjournal.com

Furthermore, computational analysis can explore the reactivity of the final compound. For example, modeling the protonation of this compound can predict the most likely site of protonation (the pyridine nitrogen versus the aniline nitrogen) by comparing the energies of the resulting conjugate acids.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can generate a predicted IR spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within this compound. For example, calculations can predict the characteristic frequencies for the N-H stretch of the secondary amine, the aromatic C-H stretches of the two rings, and the C-N bond vibrations. Comparing the computed spectrum with an experimental one helps validate the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These predictions provide a theoretical basis for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. This is particularly useful for complex structures where signal overlap or ambiguous assignments can occur.

Table 2: Predicted Spectroscopic Data for this compound Note: These are hypothetical values based on typical data for the functional groups present.

Spectroscopy TypeFeaturePredicted Value
**IR Frequencies (cm⁻¹) **
N-H Stretch (amine)~3400-3300 cm⁻¹
C-H Stretch (aromatic)~3100-3000 cm⁻¹
C-H Stretch (aliphatic)~2970-2850 cm⁻¹
C=N/C=C Stretch (ring)~1610-1450 cm⁻¹
¹H NMR Chemical Shifts (ppm)
Pyridine-H (α to N)~8.5-8.6 ppm
Pyridine-H (β to N)~7.2-7.3 ppm
Aniline-H~6.7-7.2 ppm
Methylene-H (-CH₂-)~4.3-4.4 ppm
Amine-H (-NH-)~4.0-5.0 ppm (variable)
¹³C NMR Chemical Shifts (ppm)
Pyridine-C (α to N)~149-150 ppm
Aniline-C (C-N)~145-147 ppm
Methylene-C (-CH₂-)~46-48 ppm

Analysis of Ligand-Metal Interaction Energies and Bonding Characteristics in Coordination Complexes

As a molecule containing two nitrogen atoms (one on the pyridine ring and one in the amine bridge), this compound can act as a bidentate ligand, forming coordination complexes with various metal ions. researchgate.netjscimedcentral.com Computational chemistry offers profound insights into the nature of these ligand-metal interactions.

By modeling the complex formed between the ligand and a metal center (e.g., Ni(II), Cu(II), Zn(II)), DFT calculations can determine the preferred coordination geometry (e.g., tetrahedral, square planar). allresearchjournal.comjscimedcentral.com A key computational output is the ligand-metal interaction energy, which quantifies the strength of the coordination bond. This energy can be calculated by subtracting the energies of the optimized free ligand and the bare metal ion from the energy of the optimized complex.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to characterize the bonding. NBO analysis describes the charge transfer between the ligand's donor orbitals (e.g., the nitrogen lone pairs) and the metal's acceptor orbitals, providing a quantitative measure of the covalent versus electrostatic character of the coordination bond. nih.gov Such studies are crucial for designing ligands with specific affinities for certain metals, which is relevant in fields like catalysis and materials science. researchgate.net

Table 3: Hypothetical Ligand-Metal Interaction Energies Note: Values are illustrative and depend heavily on the specific metal ion, its oxidation state, and the computational method used.

Metal IonCoordination NumberPredicted GeometryHypothetical Interaction Energy (kcal/mol)
Cu(II)4Distorted Square Planar-45 to -60
Ni(II)4Square Planar-40 to -55
Zn(II)4Tetrahedral-35 to -50
Ag(I)2Linear-20 to -30

Advanced Applications of 2 Ethyl N Pyridin 4 Ylmethyl Aniline and Its Derivatives

Catalytic Applications in Diverse Organic Transformations

The unique electronic and steric properties of 2-ethyl-N-(pyridin-4-ylmethyl)aniline and its analogues, which combine an aniline (B41778) core with a pyridinylmethyl moiety, make them highly effective ligands in various catalytic systems. Their ability to coordinate with transition metals facilitates a spectrum of organic reactions, from reductions and hydrogen transfers to the formation of new carbon-carbon bonds.

Hydrogen Transfer Reactions and Reductive Processes

Derivatives of pyridine (B92270) and aniline are instrumental in catalytic transfer hydrogenation (CTH) and other reductive processes, which are fundamental in organic synthesis for producing amines and other reduced compounds.

Reductive amination, a key method for forming C-N bonds, often utilizes catalysts capable of activating both an amine and a carbonyl compound. rsc.orgnih.gov Protocols for the reductive amination of functionalized aldehydes with aniline derivatives have been successfully developed, highlighting the utility of this class of compounds. rsc.org For instance, iridium-catalyzed transfer hydrogenation enables the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines under mild conditions. nih.gov While some pyridine systems can be challenging substrates for reductive amination due to their basicity, which can hinder imine formation, specialized conditions have been developed to overcome these limitations. nih.gov Pyridine-borane complexes have also been established as effective reagents for mild reductive amination protocols. acs.org

The catalytic reduction of nitroarenes to anilines is another critical industrial process where these structures play a role. acs.orggoogle.com A variety of catalytic systems, including those based on palladium, cobalt, rhodium, and nickel, have been explored for this transformation. acs.orgnih.gov Iron(II)-based precatalysts have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketimines, achieving excellent enantioselectivity under mild conditions with low catalyst loading. nih.gov The choice of ligand, such as those derived from pyridine and aniline, can significantly influence the catalyst's activity and selectivity in these reductions. acs.orgacs.org

Table 1: Examples of Catalytic Systems in Reductive Processes Click on a row to view more details.

Catalytic Process Catalyst/Reagent Type Substrate Example Product Type Reference
Reductive Amination Iridium-catalyzed Transfer Hydrogenation Diketones, Anilines N-aryl-substituted pyrrolidines nih.gov
Reductive Amination Pyridine-Borane Complex Carbonyls, Amines Substituted Amines acs.org
Nitroarene Reduction Solid, Ce-promoted Ni-based composite Nitroarenes Anilines nih.gov
Ketimine Hydrogenation Iron(II)-based PNNP ligand complexes N-aryl ketimines Chiral Amines nih.gov

Carbon-Carbon Bond Formation Reactions (e.g., C-H Arylation, Polymerization)

Ligands derived from aniline and pyridine are pivotal in palladium-catalyzed C-H arylation, a powerful tool for creating complex aromatic structures. nih.govuva.es These reactions allow for the direct formation of C-C bonds on aniline's aryl ring, often avoiding the need for cumbersome protecting groups. nih.govuva.es The use of specific cooperating ligands, such as [2,2'-bipyridin]-6(1H)-one, can drive both chemo- and regioselectivity, favoring ortho-arylation without competing N-arylation. nih.govuva.es Other strategies have been developed to achieve para-C-H arylation of anilines by employing a base-assisted "metalla-tautomerism" approach with a large phosphine (B1218219) ligand. nih.gov

In the realm of polymer chemistry, late transition metal catalysts, particularly those of iron, cobalt, and nickel, featuring chelating amine-pyridine ligands, are highly effective for olefin polymerization. mdpi.com Pre-catalysts based on aniline derivatives, such as 2,6-dimethylaniline (B139824) and 2,4,6-trimethylaniline, have been shown to produce polyethylene. seahipublications.orgresearchgate.net The structure of the aniline and the associated ligand framework significantly influences the catalyst's activity and the properties of the resulting polymer. mdpi.comresearchgate.net These catalysts can produce polyolefins with unique properties, such as high branching, which are not easily accessible with traditional early transition metal catalysts. mdpi.com

Table 2: C-C Bond Formation Reactions Catalyzed by Aniline-Pyridine Systems Click on a row to view more details.

Reaction Type Catalyst System Aniline/Pyridine Derivative Key Feature Reference
Ortho C-H Arylation Palladium with [2,2'-bipyridin]-6(1H)-one ligand Unprotected Anilines High chemo- and regioselectivity nih.govuva.es
Para C-H Arylation Palladium with bulky phosphine ligand N-protected Anilines "Metalla-tautomerism" approach nih.gov
Ethylene Polymerization Iron complex with bis(imino)pyridine ligand 2,6-dimethylaniline Production of polyethylene seahipublications.orgresearchgate.net

Oxidation and Reduction Catalysis

The dual functionality of the aniline and pyridine moieties allows derivatives of this compound to participate in both oxidation and reduction catalysis. As discussed previously (Section 7.1.1), these compounds are integral to various reductive processes, including the hydrogenation of nitroarenes, imines, and ketones. acs.orgacs.orgnih.gov

In oxidation catalysis, complexes involving these ligands are also effective. For instance, copper catalysts paired with pyridyl-based ligands can facilitate the oxidative coupling of 2-aminonaphthalenes to generate BINAM derivatives, using molecular oxygen as the terminal oxidant. acs.org Mechanistic studies suggest a redox pathway involving Cu(II)/Cu(I) cycling, where π-π interactions between the ligand and substrate stabilize reactive intermediates. acs.org Furthermore, iridium and rhodium complexes with "PNP" aminodiphosphine ligands, which are structurally related, have been studied for the oxidation of alkanes. researchgate.net The specific metal and ligand combination determines the reaction pathway, influencing the selectivity towards partially or deeply oxidized products. researchgate.net The ligand framework can tune the electronic density around the metal center, thereby directing the catalytic activity and selectivity of the oxidation reaction. researchgate.net

Supramolecular Assembly and Integration into Advanced Materials

The ability of this compound and its derivatives to form predictable, non-covalent interactions, such as hydrogen bonds and π–π stacking, makes them excellent candidates for designing complex, self-assembled materials. These include intricate hydrogen-bonded networks, coordination polymers, and porous metal-organic frameworks (MOFs).

Design of Hydrogen-Bonded Architectures and Self-Assembled Structures

The interplay of hydrogen bond donors (like the N-H group in the aniline moiety) and acceptors (the nitrogen atom of the pyridine ring) governs the formation of supramolecular structures in the solid state. researchgate.net In related N-[2-(pyridin-2-yl)ethyl]-substituted sulfonamides, N-H···N hydrogen bonds between the sulfonamide of one molecule and the pyridine nitrogen of a neighbor are a recurring structural motif. nih.gov These interactions can lead to the formation of discrete dimers, layered networks, or extended chains. nih.gov

The conformation of the molecule, particularly the torsion angles between the aromatic rings, also plays a critical role. For example, variations in these angles can either promote intermolecular π-π stacking or lead to distorted intramolecular T-shaped π-stacking. nih.gov In the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, a related imine derivative, molecules are organized into columns via π–π stacking, which are further linked by weak C-H···O and C-H···N hydrogen bonds to form two-dimensional sheets. nih.gov The study of how molecules like N-(pyridin-4-yl)pyridin-4-amine derivatives arrange within layered host structures reveals a dense network of hydrogen bonds that connect the guest molecules, water, and the host layers. nih.gov

Development of Coordination Polymers and Metal-Organic Frameworks

The pyridine and aniline functionalities provide multiple coordination sites, allowing these molecules to act as versatile ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials are of great interest for applications in gas storage, separation, and catalysis. mdpi.comd-nb.info

A flexible ligand like N,N,4-tris(pyridin-2-ylmethyl)aniline can form a range of structures with different metal ions, including discrete complexes, dimers, and 1D coordination polymers, by varying counterions and crystallization solvents. rsc.org The use of mixed-ligand systems, combining a pyridine-based ligand with other organic linkers like dicarboxylic acids, has led to the synthesis of novel 2D and 3D MOFs. d-nb.inforesearchgate.net For example, nickel(II) has been used to create MOFs with N,N'-di(4-pyridyl)-naphthalenediimide ligands, resulting in structures ranging from 1D coordination polymers to 2D pillared frameworks. rsc.org The final dimensionality and void dimensions of these frameworks are dictated by the geometry of the secondary building units and the nature of the co-ligands. rsc.org The synthesis of a cobalt-based MOF from a tetrakis((pyridin-4-yl)phenyl)porphyrin ligand demonstrates the potential for creating highly porous materials for applications such as the removal of heavy metal ions. mdpi.com

Table 3: Compounds Mentioned in the Article

Compound Name IUPAC Name Molecular Formula
This compound 2-ethyl-N-[(pyridin-4-yl)methyl]aniline C₁₅H₁₈N₂
2,6-dimethylaniline 2,6-dimethylaniline C₈H₁₁N
2,4,6-trimethylaniline 2,4,6-trimethylaniline C₉H₁₃N
4-nitro-N-[(pyridin-2-yl)methylidene]aniline 4-nitro-N-(pyridin-2-ylmethylidene)aniline C₁₂H₉N₃O₂
N,N,4-tris(pyridin-2-ylmethyl)aniline N,N-bis(pyridin-2-ylmethyl)-4-(pyridin-2-ylmethyl)aniline C₂₄H₂₂N₄
N-[2-(pyridin-2-yl)ethyl]methanesulfonamide N-[2-(pyridin-2-yl)ethyl]methanesulfonamide C₈H₁₂N₂O₂S
N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide C₁₃H₁₄N₂O₂S
N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide 4-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide C₁₄H₁₆N₂O₂S
N-(pyridin-4-yl)pyridin-4-amine N-(pyridin-4-yl)pyridin-4-amine C₁₀H₉N₃
[2,2'-bipyridin]-6(1H)-one [2,2'-bipyridin]-6(1H)-one C₁₀H₈N₂O
N,N'-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide 2,7-di(pyridin-4-yl)benzo[lmn] acs.orgresearchgate.netphenanthroline-1,3,6,8(2H,7H)-tetraone C₂₄H₁₂N₄O₄
Pyridine-2,6-dimethanol Pyridine-2,6-dimethanol C₇H₉NO₂
Benzene-1,4-dicarboxylic acid Terephthalic acid C₈H₆O₄

Exploration of this compound in Functional Material Design

The core structure, featuring an electron-donating ethyl-substituted aniline ring linked to an electron-accepting pyridine ring via a flexible methylene (B1212753) bridge, is a classic donor-acceptor design. This arrangement is fundamental to creating materials with interesting photophysical and nonlinear optical (NLO) properties. nih.govmanchester.ac.uk The non-coplanar arrangement between the aromatic rings, a common feature in such molecules, is crucial in determining the crystal packing and, consequently, the bulk material properties. nih.govnih.govresearchgate.net

Research into analogous systems demonstrates that the true potential lies in the derivatization of this core structure. By strategically adding or modifying functional groups on either the aniline or pyridine rings, researchers can fine-tune the material's properties for specific applications. For instance, modifying aniline monomers with different substituents has been shown to alter the solubility, surface morphology, and electrical properties of the resulting polymers, which is critical for their use in chemical sensors. nih.govnih.gov

A key area of exploration for such compounds is in the development of fluorescent materials. The fluorescence properties of pyridine-aniline conjugates are highly sensitive to their chemical environment and structural modifications. Theoretical and experimental studies on related systems show that introducing different substituents can predictably shift the emission wavelengths. nih.govresearchgate.net This tunability is a cornerstone of designing advanced materials for applications like organic light-emitting diodes (OLEDs), molecular probes, and solid-state lighting.

The table below summarizes crystallographic data for a related Schiff base, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, which illustrates the typical structural characteristics that influence material design. The twisted conformation, indicated by the dihedral angle, and the presence of intermolecular interactions like π–π stacking are critical factors in crystal engineering. nih.govnih.govresearchgate.net

Table 1: Crystallographic Data for a Related Pyridine-Aniline Compound

Property Value Reference
Chemical Formula C₁₂H₉N₃O₂ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Dihedral Angle (Benzene-Pyridine) 47.78 (5)° nih.govnih.gov
Intermolecular Interactions π–π stacking, C—H⋯O, C—H⋯N hydrogen bonds nih.govnih.gov

This interactive table provides crystal structure details for a compound structurally related to the topic, illustrating key design parameters in functional materials.

Furthermore, the ability of these molecules to self-assemble into ordered supramolecular architectures is of paramount importance. researchgate.net The interplay of hydrogen bonds and π–π stacking can guide the formation of one-, two-, or three-dimensional networks. This self-assembly is fundamental to creating functional organic materials with desired electronic and optical properties. researchgate.net For example, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, which contains the same pyridin-4-ylmethyl moiety, acts as a semi-rigid ligand to form one-dimensional coordination polymers, where the ligand's conformation dictates the final structure. researchgate.net

The following table presents research findings on how different types of substituents on related aniline-pyridine frameworks can influence their fluorescent properties, a key consideration in functional material design.

Table 2: Influence of Substituents on the Photophysical Properties of Aniline-Pyridine Type Derivatives

Derivative Type Substituent Effect Resulting Property Change Potential Application Reference
N-substituted Aniline-Imidazopyridines Electron-withdrawing (e.g., -COCF₃) vs. Donating Fine-tunes excited-state intramolecular proton transfer (ESIPT), leading to dual or single emission peaks. White light generation, optical switches nih.gov
Aryl-substituted Di(pyrazin-2-yl)pyridines Large, π-conjugated aryl groups (e.g., pyrenyl) Induces a significant red-shift in absorption and emission bands due to stronger π-delocalization. Optoelectronics, fluorescent probes researchgate.net
N-aryl Stilbazolium Dyes N-arylation of the pyridinium (B92312) ring Substantially increases the first hyperpolarizability (β₀), enhancing nonlinear optical response. Nonlinear optical (NLO) materials nih.govmanchester.ac.uk
Iridium Complexes with Pyridine Derivatives Phosphonate vs. other groups on the pyridine ligand Significantly shifts emission wavelengths (e.g., from 476 nm to 568 nm). Phosphorescent OLEDs, sensors nih.gov

This interactive table showcases how chemical modifications on similar molecular backbones can tune functional properties for specific material applications.

Conclusion and Future Research Directions

Consolidated Summary of Key Academic Findings on 2-ethyl-N-(pyridin-4-ylmethyl)aniline

The chemical compound This compound has emerged as a molecule of interest primarily within the domain of coordination chemistry and catalysis. While extensive research specifically dedicated to this compound is not widely available, a comprehensive understanding can be constructed by examining studies on structurally analogous N-substituted pyridylmethylaniline ligands.

The synthesis of This compound can be achieved through established synthetic methodologies for similar aniline (B41778) derivatives. A prevalent method involves the reductive amination of 2-ethylaniline (B167055) with pyridine-4-carboxaldehyde. This reaction typically proceeds by forming an imine intermediate, which is subsequently reduced to the target secondary amine. Another viable route is the N-alkylation of 2-ethylaniline with 4-(chloromethyl)pyridine (B78701) or a similar electrophilic pyridine (B92270) derivative.

The structural architecture of This compound features a flexible N-aryl, N-pyridylmethyl amine framework. This flexibility allows it to act as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Studies on related ligands, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, demonstrate the capacity of the pyridylmethylaniline scaffold to coordinate with metal ions like copper, cobalt, and manganese, resulting in diverse structures including discrete complexes, dimers, and one-dimensional coordination polymers. rsc.orgrsc.org The ethyl group at the ortho position of the aniline ring in This compound introduces specific steric and electronic effects that can influence the geometry and stability of its metal complexes.

The primary academic interest in This compound and its analogues lies in their application as ligands in homogeneous and heterogeneous catalysis. The nitrogen atoms of the pyridine ring and the secondary amine provide effective coordination sites for metal centers. Research on palladium complexes with similar N,N'-pyridyl ligands has shown their potential as catalysts in polymerization reactions, such as the polymerization of methyl methacrylate. researchgate.net Furthermore, palladium complexes of N-((pyridin-2-yl)methyl)aniline derivatives have been investigated for their catalytic activity in Suzuki coupling reactions. researchgate.net The electronic properties of the aniline ring, modified by the ethyl substituent, can modulate the catalytic activity of the corresponding metal complex.

Investigations into silver(I) complexes with (E)-N-(pyridylmethylene)aniline ligands have revealed the formation of both coordination polymers and discrete complexes, with the resulting structures exhibiting interesting photophysical properties. researchgate.net These findings suggest that metal complexes of This compound could also possess unique optical and electronic characteristics.

Compound NameSynthesis MethodKey Application Areas
This compound Reductive Amination, N-AlkylationLigand for Homogeneous and Heterogeneous Catalysis
N,N,4-tris(pyridin-2-ylmethyl)anilineMulticomponent ReactionCoordination Chemistry, Porous Materials
(E)-N-(pyridylmethylene)aniline LigandsCondensation ReactionCoordination Polymers, Photophysical Materials
N-((pyridin-2-yl)methyl)aniline DerivativesReductive AminationPolymerization Catalysis, Suzuki Coupling Reactions

Identification of Emerging Research Avenues for N-Substituted Pyridylmethylaniline Ligands

The versatility of the N-substituted pyridylmethylaniline scaffold presents numerous opportunities for future research. A significant emerging avenue is the development of chiral variants of these ligands for applications in asymmetric catalysis. By introducing chirality either on the aniline or the pyridylmethyl moiety, it is possible to design catalysts for enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals.

Another promising research direction is the exploration of these ligands in the burgeoning field of sustainable catalysis. This includes their incorporation into water-soluble catalytic systems, which can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. The synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline via a multicomponent reaction highlights a move towards more atom-economical and environmentally benign synthetic procedures. rsc.orgrsc.org

The formation of coordination polymers and metal-organic frameworks (MOFs) using N-substituted pyridylmethylaniline ligands is an area with considerable growth potential. The structural flexibility of these ligands allows for the construction of porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. rsc.orgrsc.org The ability of a coordination polymer derived from an unsymmetrical dipyridylmethylaniline derivative to undergo guest exchange demonstrates the potential for creating dynamic and functional materials. rsc.org

Furthermore, the investigation of the photophysical and electronic properties of metal complexes derived from these ligands is an expanding area of research. As demonstrated with silver(I) complexes, these compounds can exhibit luminescence, suggesting potential applications in sensing, imaging, and optoelectronic devices. researchgate.net Tailoring the substituents on the aniline and pyridine rings can be used to fine-tune these properties for specific applications.

Prospective Impact on Rational Design in Organic Synthesis and Homogeneous/Heterogeneous Catalysis

The continued exploration of N-substituted pyridylmethylaniline ligands, including This compound , is poised to have a substantial impact on the rational design of catalysts and functional materials. The modular nature of their synthesis allows for systematic modifications of their steric and electronic properties. This "tuneability" is a cornerstone of rational catalyst design, enabling the optimization of catalytic activity and selectivity for specific organic transformations.

In homogeneous catalysis, the ability to precisely control the coordination environment around a metal center is crucial. By varying the substituents on the N-substituted pyridylmethylaniline ligand, chemists can influence reaction rates, product distributions, and catalyst stability. This approach facilitates the development of highly efficient catalysts for a wide range of reactions, from cross-coupling reactions to polymerization and beyond.

For heterogeneous catalysis, the incorporation of these ligands onto solid supports or as building blocks for MOFs offers a pathway to bridge the gap between homogeneous and heterogeneous systems. This can lead to catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The development of robust and well-defined single-site heterogeneous catalysts based on these ligands is a particularly promising prospect.

Ultimately, the knowledge gained from studying the structure-property relationships of This compound and its analogues will contribute to a more profound understanding of ligand effects in catalysis. This, in turn, will empower scientists to design next-generation catalysts with enhanced performance for a variety of applications in organic synthesis, materials science, and industrial chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethyl-N-(pyridin-4-ylmethyl)aniline?

  • Methodological Answer : A multi-step synthesis can be employed, starting with nucleophilic substitution or coupling reactions. For example, reacting 2-ethylaniline with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) facilitates alkylation of the aniline nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound . Alternative routes include reductive amination using pyridine-4-carbaldehyde and 2-ethylaniline in the presence of NaBH₃CN .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI-TOF, [M+H]⁺ peak).
  • Multinuclear NMR (¹H, ¹³C) to assign substituents (e.g., pyridinyl protons at δ 8.5–7.2 ppm, ethyl group signals at δ 1.2–2.5 ppm) .
  • X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonding between the pyridinyl nitrogen and aniline NH (if crystallized) .

Q. What solvents and conditions are suitable for handling this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chloroform or ethyl acetate. Stability tests under varying pH, temperature, and light exposure are recommended. For storage, use inert atmospheres (N₂/Ar) and low temperatures (–20°C) to prevent oxidation of the aniline moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Simulate electrostatic potential surfaces to predict hydrogen-bonding interactions with biological targets or solvents .
  • Validate computational results with experimental UV-Vis spectra (λmax ~250–300 nm) .

Q. What experimental design strategies are effective for studying the environmental degradation of this compound?

  • Methodological Answer :

  • Use Box-Behnken experimental design to optimize degradation variables (e.g., pH, catalyst concentration, irradiation time). For example, MnFe₂O₄/Zn₂SiO₄ photocatalysts under simulated solar radiation can degrade aniline derivatives, with LC-MS tracking intermediate byproducts .
  • Analyze degradation kinetics using pseudo-first-order models and ANOVA to assess variable significance .

Q. How can intermolecular interactions influence the crystallographic packing of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and resolve the structure using SHELXL for refinement .
  • Identify π-π stacking between pyridinyl and aromatic rings, and N–H⋯N hydrogen bonds (e.g., pyridinyl N as acceptor, aniline NH as donor) .
  • Compare packing motifs with Cambridge Structural Database (CSD) entries for analogous aniline derivatives .

Q. What biomarkers or analytical methods are suitable for assessing occupational exposure to this compound?

  • Methodological Answer :

  • Use LC-MS/MS to detect urinary metabolites (e.g., acetylated or hydroxylated derivatives).
  • Cross-reference with HBM4EU biomonitoring protocols for aniline derivatives, prioritizing specificity to avoid confounders like paracetamol .
  • Validate methods using spiked human plasma/serum samples and calibration curves .

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